

A Comprehensive Technical Guide to 5-Chloro-2-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 5-Chloro-2-methoxyphenylboronic acid

Cat. No.: B151775

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CAS Number: 89694-48-4

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on **5-Chloro-2-methoxyphenylboronic acid**. It covers its physicochemical properties, safety information, synthesis, purification, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

5-Chloro-2-methoxyphenylboronic acid is a substituted arylboronic acid, appearing as a white to light yellow crystalline powder.^{[1][2]} It is a key intermediate in organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmacologically active molecules.^[3]

Physicochemical Properties

The key physicochemical data for **5-Chloro-2-methoxyphenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	89694-48-4	[1] [4]
Molecular Formula	C ₇ H ₈ BClO ₃	[1] [2] [4]
Molecular Weight	186.40 g/mol	[1] [4]
Appearance	White to Light yellow powder to crystal	[1] [2]
Melting Point	134-142 °C	[1] [4]
pKa (Predicted)	7.58 ± 0.58	[1]
SMILES String	COc1ccc(Cl)cc1B(O)O	[1]
InChI Key	FMBVAOHFMSQDGT-UHFFFAOYSA-N	[1]

Safety and Handling

5-Chloro-2-methoxyphenylboronic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.[\[5\]](#)

Hazard Summary:

- H302 + H332: Harmful if swallowed or if inhaled.[\[6\]](#)
- H311: Toxic in contact with skin.[\[6\]](#)
- H315: Causes skin irritation.[\[6\]](#)
- H318: Causes serious eye damage.[\[6\]](#)

Precautionary Measures:

- P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling.[\[6\]](#)

- P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Synthesis and Purification Protocols

The synthesis of **5-Chloro-2-methoxyphenylboronic acid** is typically achieved through a lithium-halogen exchange reaction followed by borylation.

Synthesis Protocol

A representative protocol for the synthesis of **5-Chloro-2-methoxyphenylboronic acid** involves the reaction of 2-bromo-4-chloroanisole with n-butyllithium, followed by quenching with an electrophilic borate ester.[1]

Materials:

- 2-Bromo-4-chloroanisole
- n-Butyllithium (n-BuLi), 2.5 M in hexane
- Trimethyl borate (B(OMe)₃)
- Anhydrous solvent (e.g., THF or Diethyl Ether)
- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-bromo-4-chloroanisole (1.0 eq.) in an anhydrous solvent.

- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
- Add trimethyl borate (approx. 3.0 eq.) dropwise to the reaction mixture, continuing to maintain the temperature at -78 °C.
- Allow the reaction to proceed at -78 °C for 2 hours.
- After 2 hours, slowly warm the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the aqueous layer with ethyl acetate.
- Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Chloro-2-methoxyphenylboronic acid**.[\[1\]](#)

The crude product is often obtained as a white semi-solid and may be used directly in subsequent reactions without further purification.[\[1\]](#)



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*Synthesis workflow for **5-Chloro-2-methoxyphenylboronic acid**.*

Purification Protocol

If higher purity is required, the crude product can be purified using standard techniques for boronic acids.

Aqueous Workup with Base:

- Dissolve the crude product in an organic solvent like ethyl acetate.

- Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH). The acidic boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
- Separate the aqueous layer.
- Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified boronic acid.
- Filter the solid, wash with cold water, and dry under vacuum.

Recrystallization:

- If the product is a solid, dissolve it in a minimum amount of a suitable hot solvent (e.g., an ethanol/water or ethyl acetate/hexanes mixture).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Organic Synthesis

The primary application of **5-Chloro-2-methoxyphenylboronic acid** is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and heteroaryl structures.

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general methodology for the coupling of **5-Chloro-2-methoxyphenylboronic acid** with an aryl halide. Conditions may require optimization depending on the specific substrate.

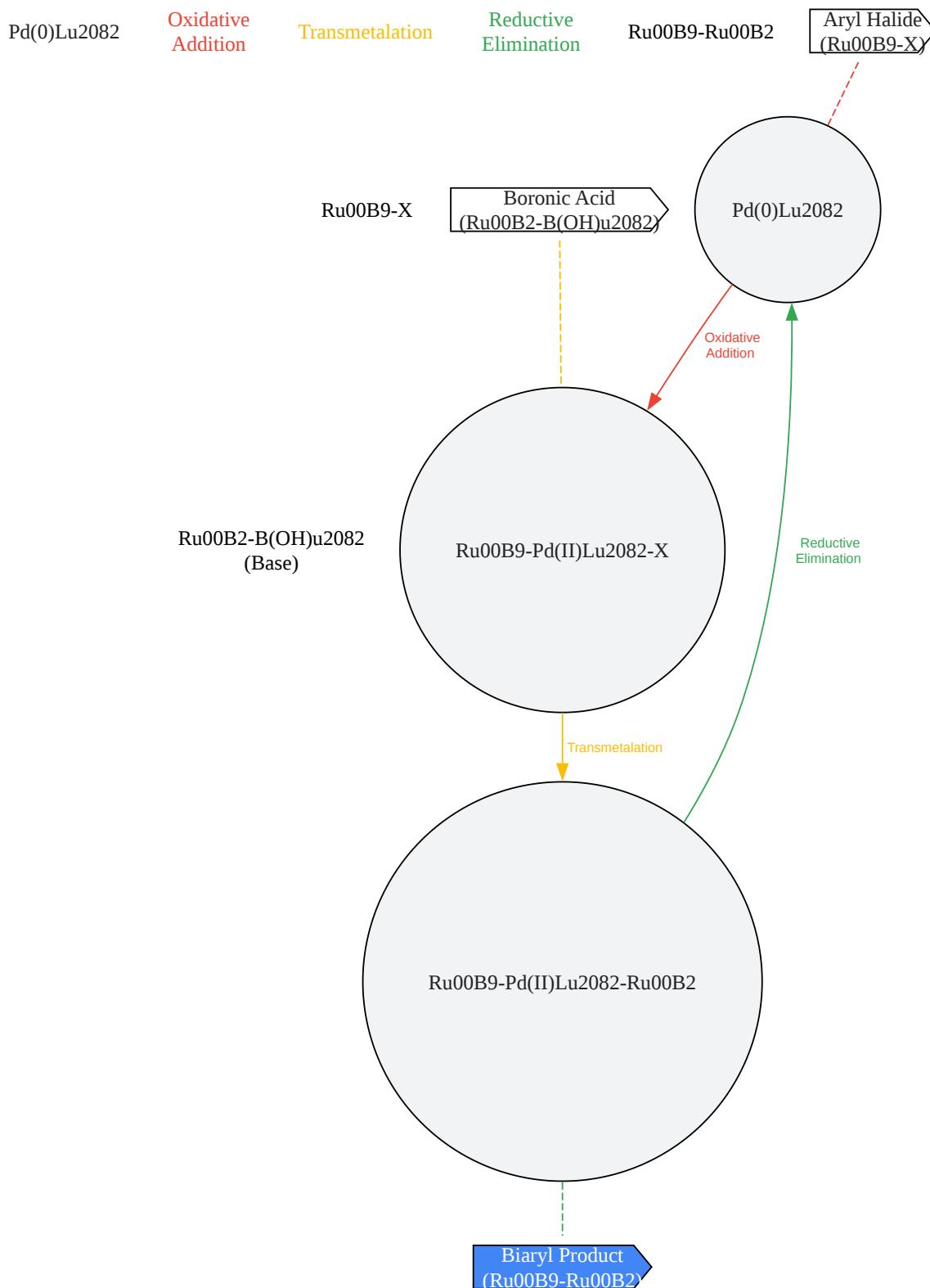
Materials:

- **5-Chloro-2-methoxyphenylboronic acid** (1.2 eq.)

- Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq.)
- Solvent System (e.g., Dioxane/Water or Toluene/Water)

Procedure:

- To a dry reaction vessel (e.g., a Schlenk flask) containing a stir bar, add the aryl halide (1.0 eq.), **5-Chloro-2-methoxyphenylboronic acid** (1.2 eq.), and the base (2.0-3.0 eq.).
- Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Add the palladium catalyst under the inert atmosphere.
- Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.^[7]

[Click to download full resolution via product page](#)*Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.*

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